molecular formula C12H8F2N2 B12217685 Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)- CAS No. 141136-35-8

Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)-

Cat. No.: B12217685
CAS No.: 141136-35-8
M. Wt: 218.20 g/mol
InChI Key: NLMYGVCXUOPBHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)- typically involves the condensation reaction between 2,4-difluorobenzenamine and 3-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)- is unique due to the presence of both fluorine atoms and the pyridinylmethylene group, which confer distinct chemical and biological properties. The fluorine atoms can enhance the compound’s stability and reactivity, while the pyridinylmethylene group can influence its binding interactions and biological activity .

Properties

CAS No.

141136-35-8

Molecular Formula

C12H8F2N2

Molecular Weight

218.20 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-1-pyridin-3-ylmethanimine

InChI

InChI=1S/C12H8F2N2/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9/h1-8H

InChI Key

NLMYGVCXUOPBHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=NC2=C(C=C(C=C2)F)F

Origin of Product

United States

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